

Physical and chemical properties of "Tert-butyl 2-(piperazin-1-yl)acetate"

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Compound of Interest

Compound Name: *Tert-butyl 2-(piperazin-1-yl)acetate*

Cat. No.: *B181056*

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An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional organic compound featuring a piperazine ring and a tert-butyl ester group. This structure makes it a valuable intermediate in organic synthesis and a versatile building block in medicinal chemistry.[1] Its primary utility lies in its role as a linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[2] This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental methodologies and data visualizations.

Physicochemical and Identification Data

Quantitative data for **Tert-butyl 2-(piperazin-1-yl)acetate** has been compiled from various sources to provide a detailed reference.

Chemical Identifiers

Identifier	Value
CAS Number	112257-22-4[3][4][5]
Molecular Formula	C10H20N2O2[4][5]
Molecular Weight	200.28 g/mol [4][5]
IUPAC Name	tert-butyl 2-(piperazin-1-yl)acetate[6]
Synonyms	tert-butyl 1-piperazinyacetate, 1-Piperazineacetic acid, 1,1-dimethylethyl ester[1][4]
InChI Key	JOJBGPBSHQZRDA-UHFFFAOYSA-N[4][7]
SMILES	<chem>N1(CC(OC(C)(C)C)=O)CCNCC1</chem> [4]

Physical and Chemical Properties

Property	Value
Physical Form	Liquid[7]
Appearance	Colorless to light yellow liquid[4]
Boiling Point	275.4 ± 25.0 °C at 760 mmHg (Predicted)[1][3][4]
Density	1.0 ± 0.1 g/cm ³ (Predicted)[1][4]
pKa	8.94 ± 0.10 (Predicted)[3][4]
Purity	Typically available at ≥95% purity[7]
Storage Temperature	2–8 °C, under inert gas (Nitrogen or Argon)[3][4][8]

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and quality control. While specific spectra are proprietary to suppliers, typical analytical data includes:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR data are used to confirm the proton and carbon framework of the molecule.
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[\[8\]](#)[\[9\]](#)
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[\[8\]](#)[\[9\]](#)

Certificates of Analysis (COA) containing this data are available from various commercial suppliers.[\[1\]](#)[\[10\]](#)

Experimental Protocols

The following sections describe generalized, representative methodologies for the synthesis and analysis of **Tert-butyl 2-(piperazin-1-yl)acetate** based on standard organic chemistry techniques.

Representative Synthesis Protocol

The synthesis involves the mono-N-alkylation of piperazine with a tert-butyl haloacetate, typically tert-butyl bromoacetate. An excess of piperazine is often used to minimize the dialkylated byproduct, with one equivalent of piperazine acting as the nucleophile and another as the base.

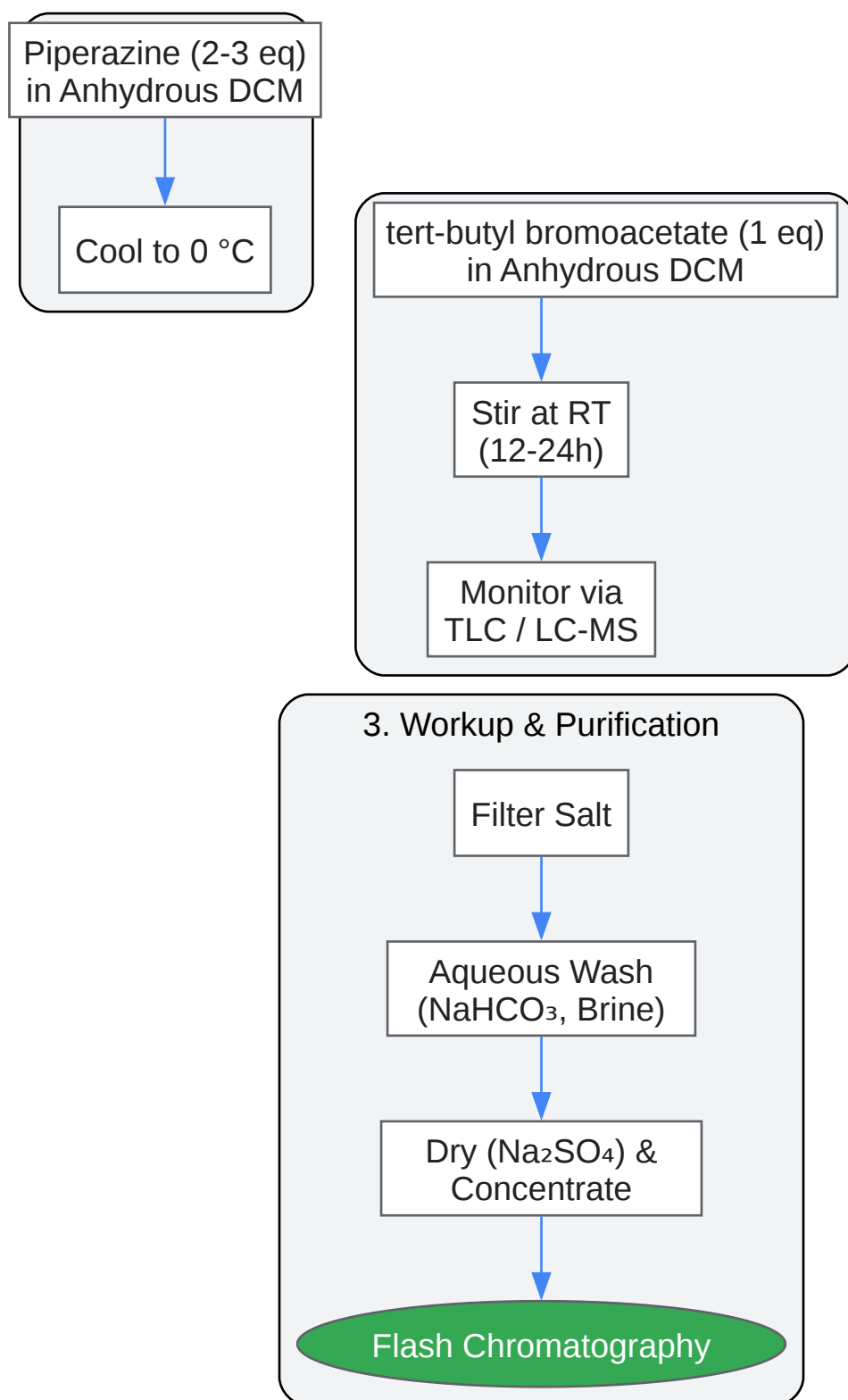
Materials:

- Piperazine
- tert-butyl bromoacetate
- Dichloromethane (DCM) or Acetonitrile (ACN) (Anhydrous)
- Saturated sodium bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

- Stir plate and magnetic stir bar
- Round-bottom flask
- Separatory funnel
- Ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve piperazine (2.0 to 3.0 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C with continuous stirring.
- **Reagent Addition:** Dissolve tert-butyl bromoacetate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes to control the exothermic reaction.
- **Reaction:** Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[\[11\]](#)
- **Workup:** Upon completion, filter the reaction mixture to remove the piperazine hydrobromide salt. Transfer the filtrate to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).[\[12\]](#) This removes any remaining salt and acidic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[\[12\]](#)
- **Purification:** The crude liquid is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexane as the eluent system to isolate the pure product.[\[13\]](#)



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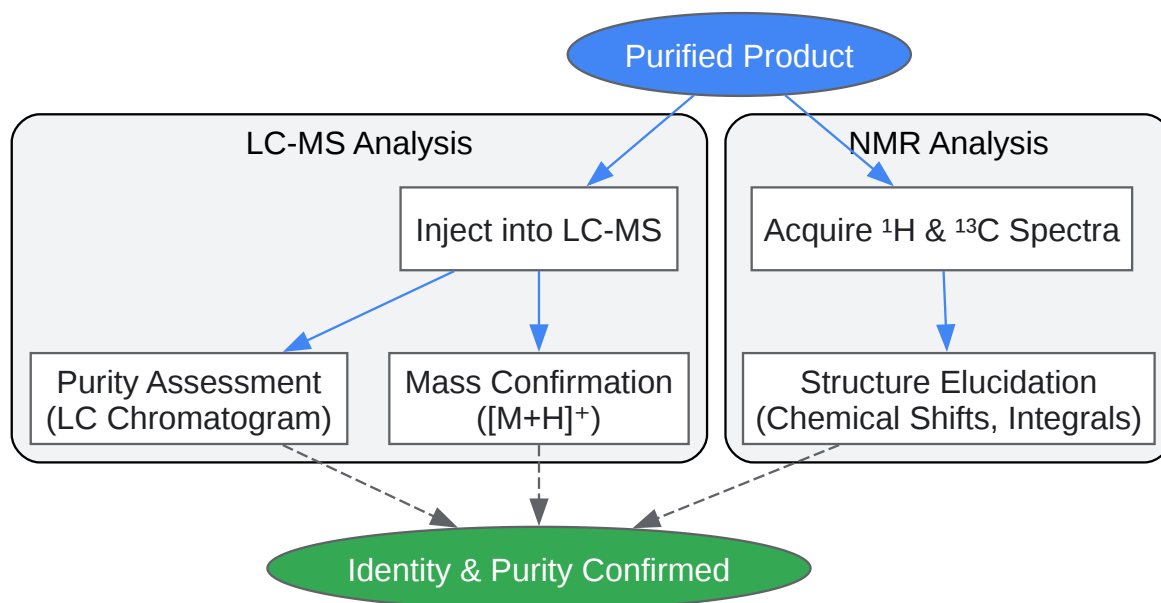
Caption: Workflow for the synthesis of **Tert-butyl 2-(piperazin-1-yl)acetate**.

Analytical Workflow Protocol

To confirm the identity and purity of the synthesized product, a standard analytical workflow is employed.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the purified product in a suitable deuterated solvent (e.g., CDCl_3) for NMR analysis and in a high-purity solvent (e.g., acetonitrile or methanol) for LC-MS analysis.
- **LC-MS Analysis:** Inject the sample into an LC-MS system.
 - The Liquid Chromatography (LC) component separates the sample, and the resulting chromatogram is used to assess purity (typically reported as a percentage based on peak area).
 - The Mass Spectrometry (MS) component detects the protonated molecule $[\text{M}+\text{H}]^+$, confirming the molecular weight of the compound (Expected $m/z = 201.29$).
- **NMR Analysis:** Acquire ^1H and ^{13}C NMR spectra.
 - The ^1H NMR spectrum should show characteristic peaks for the tert-butyl protons (a singlet around 1.4-1.5 ppm), the methylene protons adjacent to the carbonyl group, and the four sets of methylene protons on the piperazine ring.
 - The ^{13}C NMR spectrum will confirm the number of unique carbon environments, including the carbonyl carbon, the quaternary carbon, and methyl carbons of the tert-butyl group, and the carbons of the piperazine ring.



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Caption: Standard analytical workflow for product validation.

Chemical Reactivity and Applications

Tert-butyl 2-(piperazin-1-yl)acetate is primarily used as a synthetic intermediate.[1] The molecule possesses two key reactive sites:

- **Secondary Amine:** The free -NH group on the piperazine ring is nucleophilic and basic. It readily undergoes reactions such as acylation, alkylation, sulfonylation, and reductive amination, allowing for its conjugation to other molecules.
- **Tert-butyl Ester:** This group is a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistry.

This dual functionality makes it an ideal heterobifunctional linker for constructing more complex molecules, most notably PROTACs.[2]

Safety and Handling

Appropriate safety precautions must be taken when handling **Tert-butyl 2-(piperazin-1-yl)acetate**.

Hazard Identification

Category	Information
GHS Pictogram	GHS07 (Exclamation mark)[4]
Signal Word	Warning[4][7]
Hazard Statements	H302: Harmful if swallowed.[7] H315: Causes skin irritation.[4][6][7] H319: Causes serious eye irritation.[4][6][7] H335: May cause respiratory irritation.[6][7]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Handling and Storage

- Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6][14] Avoid contact with skin, eyes, and clothing.[6][15] Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][15] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[3][4]
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents. [15]

Conclusion

Tert-butyl 2-(piperazin-1-yl)acetate is a key chemical building block with well-defined physical and chemical properties. Its bifunctional nature makes it an indispensable tool for medicinal chemists, particularly in the synthesis of linker-based therapeutics like PROTACs.

Understanding its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

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